molecular formula C15H16N6O2S2 B2828244 N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide CAS No. 394235-64-4

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide

Cat. No.: B2828244
CAS No.: 394235-64-4
M. Wt: 376.45
InChI Key: VHPRZZBJQBRNPP-UHFFFAOYSA-N
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Description

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both thiadiazole and triazole rings in its structure makes it a compound of significant interest in medicinal chemistry.

Scientific Research Applications

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide has a wide range of scientific research applications:

Future Directions

Future research could focus on further exploring the synthesis, characterization, and potential biological activities of this compound. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

Preparation Methods

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide typically involves multiple steps. The starting materials often include 4-methoxyphenyl hydrazine and carbon disulfide, which react to form the thiadiazole ring. The triazole ring is introduced through a separate reaction involving 4-methyl-1,2,4-triazole. The final step involves coupling these two intermediates under specific conditions to form the target compound .

Chemical Reactions Analysis

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication, thereby inhibiting the growth of cancer cells. The triazole ring enhances its binding affinity to specific enzymes, further contributing to its biological activity .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c1-9(24-15-20-16-8-21(15)2)12(22)17-14-19-18-13(25-14)10-4-6-11(23-3)7-5-10/h4-9H,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPRZZBJQBRNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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